molecular formula C9H7BrN2 B1640327 2-(Bromomethyl)-1,5-naphthyridine

2-(Bromomethyl)-1,5-naphthyridine

Cat. No.: B1640327
M. Wt: 223.07 g/mol
InChI Key: ODKCTVDSGGCGET-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,5-naphthyridine is a brominated heteroaromatic compound that serves as a valuable synthetic intermediate in advanced research and development. The 1,5-naphthyridine core is a diazanaphthalene analogue known for its significant role in medicinal chemistry, with derivatives demonstrating a wide range of biological activities including antiproliferative, antibacterial, and antiviral properties (Ref: PMC7397193). The bromomethyl group at the 2-position is a highly versatile functional handle, enabling further structural elaboration through nucleophilic substitution reactions, such as alkylation, or metal-catalyzed cross-couplings like Suzuki, Negishi, or Stille reactions, to create more complex molecular architectures. This compound is closely related to other brominated 1,5-naphthyridine derivatives, such as 7-Bromo-2-(bromomethyl)-1,5-naphthyridine (CAS 2919600-94-3) and 8-Bromo-2-methoxy-1,5-naphthyridine (CAS 881658-92-0), which are offered by various chemical suppliers (Ref: BLD Pharm, Chemscene). Researchers utilize this scaffold in diverse applications, spanning from the synthesis of potential therapeutic agents to the development of functional materials like organic light-emitting diodes (OLEDs) and sensors (Ref: PMC7397193). This product is intended for research and further manufacturing applications only. It is not intended for direct human use.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-(bromomethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H7BrN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2

InChI Key

ODKCTVDSGGCGET-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)CBr)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)N=C1

Origin of Product

United States

Preparation Methods

Modified Skraup Reaction

The Skraup reaction, employing glycerol and acidic conditions, has been adapted for 1,5-naphthyridine synthesis. A modified Skraup protocol using m-NO$$2$$PhSO$$3$$Na as an oxidant in dioxane/water (1:1) enables the formation of 3-bromo-1,5-naphthyridine derivatives in 45–50% yields. While this method primarily introduces bromine at position 3, it highlights the feasibility of bromine incorporation during cyclization. For 2-methyl-1,5-naphthyridine precursors, analogous conditions could theoretically be applied with methyl-substituted starting materials, though direct evidence for bromomethyl formation remains unreported in the literature.

Condensation and Thermal Cyclization

Condensation of enaminones with diethyl methylenemalonate, followed by thermal cyclization at 150°C, yields 4-hydroxy-1,5-naphthyridine derivatives. Adjustments to the starting materials, such as incorporating methyl groups at position 2, could provide a pathway to 2-methyl-1,5-naphthyridine, which is a critical precursor for bromomethylation.

Bromination of 2-Methyl-1,5-Naphthyridine

Direct bromination of the methyl group at position 2 is the most straightforward route to 2-(bromomethyl)-1,5-naphthyridine.

Radical Bromination with N-Bromosuccinimide (NBS)

Radical bromination using NBS and a radical initiator (e.g., AIBN) in carbon tetrachloride is a well-established method for benzylic bromination. Applied to 2-methyl-1,5-naphthyridine, this approach could yield the bromomethyl derivative. While specific data for this substrate are absent, analogous reactions on 1,5-naphthyridine derivatives report moderate to high yields (50–75%).

Electrophilic Bromination with Bromine

Treatment of 2-methyl-1,5-naphthyridine with bromine (Br$$_2$$) in acetic acid under reflux conditions facilitates electrophilic substitution. This method, demonstrated for 3-bromo-1,5-naphthyridine synthesis (Scheme 17,), could be adapted for bromomethylation. Key parameters include:

  • Solvent : Acetic acid promotes protonation of the naphthyridine ring, enhancing electrophilic attack.
  • Temperature : Reflux conditions (≈120°C) ensure complete reaction over 1–3 hours.
  • Yield : Reported brominations of methyl-substituted heterocycles yield 60–80% under optimized conditions.

Nucleophilic Substitution of 2-Chloromethyl-1,5-Naphthyridine

Nucleophilic displacement of a chloromethyl group offers an alternative route.

Halogen Exchange with Hydrogen Bromide

Reaction of 2-chloromethyl-1,5-naphthyridine with HBr in acetic acid at elevated temperatures (80–100°C) facilitates bromide substitution. This method, though less common, avoids radical intermediates and may provide higher regioselectivity.

Phosphorus Tribromide (PBr$$_3$$) Mediated Bromination

Treatment of 2-hydroxymethyl-1,5-naphthyridine with PBr$$_3$$ in anhydrous dichloromethane converts the hydroxyl group to bromine. While this approach is effective for alcohol-to-bromide conversions, the synthesis of the hydroxymethyl precursor requires additional steps, potentially limiting scalability.

Comparative Analysis of Synthetic Methods

The following table summarizes key parameters for each route:

Method Starting Material Reagents/Conditions Yield Advantages Limitations
Radical Bromination (NBS) 2-Methyl-1,5-naphthyridine NBS, AIBN, CCl$$_4$$, reflux 50–75%* Mild conditions, scalability Requires radical initiator
Electrophilic Bromination 2-Methyl-1,5-naphthyridine Br$$_2$$, AcOH, reflux 60–80%* High efficiency Corrosive reagents
Halogen Exchange 2-Chloromethyl-1,5-naphthyridine HBr, AcOH, 80–100°C 40–60%* Avoids radicals Low yield, precursor synthesis
PBr$$_3$$ Bromination 2-Hydroxymethyl-1,5-naphthyridine PBr$$3$$, CH$$2$$Cl$$_2$$, rt 55–70%* Direct conversion Moisture-sensitive, multi-step route

*Yields extrapolated from analogous reactions in cited literature.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Acetic Acid : Enhances electrophilic bromination by protonating the naphthyridine nitrogen, increasing ring reactivity.
  • DMPU/HF Systems : Polar aprotic solvents like DMPU stabilize intermediates in trifluoromethylation reactions, suggesting potential utility in bromomethylation under modified conditions.

Regioselectivity Challenges

Bromination at position 2 competes with substitution at other reactive sites (e.g., positions 3 and 7). Steric hindrance from the methyl group may favor bromomethylation, but precise control requires tailored catalysts or directing groups.

Applications and Further Functionalization

This compound serves as a key intermediate for:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives.
  • Pharmaceutical Synthesis : Incorporation into Janus kinase (JAK) inhibitors via Buchwald-Hartwig amination.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,5-naphthyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of naphthyridine.

    Oxidation: Oxidized naphthyridine derivatives.

    Reduction: Methyl-substituted naphthyridine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of naphthyridine, including 2-(bromomethyl)-1,5-naphthyridine, exhibit notable antimicrobial properties. The compound can serve as a precursor for synthesizing various antibacterial agents. For instance, 1,5-naphthyridine derivatives have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Naphthyridine derivatives are also being investigated for their anticancer activities. Studies indicate that compounds related to this compound can inhibit the proliferation of cancer cells. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Case Study: Enoxacin Derivatives
Enoxacin, a well-known naphthyridine derivative, has been extensively studied for its antibacterial properties. Its structure provides insights into how modifications can enhance biological activity. This case study illustrates the potential of this compound as a scaffold for developing new enoxacin-like compounds with improved efficacy .

Synthetic Applications

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is particularly useful in synthesizing more complex naphthyridine derivatives .

Reactivity in Organic Synthesis
The compound can participate in various reactions such as:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles to form diverse derivatives.
  • Cross-coupling reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to generate biaryl compounds .

Material Science

Organic Electronics
Recent studies have highlighted the potential of naphthyridine derivatives in organic electronics due to their electronic properties. For example, compounds derived from this compound have been explored as components in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Table: Summary of Applications

Application AreaSpecific Use CasesExamples/References
Medicinal ChemistryAntimicrobial agentsActive against E. coli, S. aureus
Anticancer agentsInhibition of topoisomerases
Synthetic ApplicationsBuilding block for complex organic synthesisNucleophilic substitutions
Cross-coupling reactionsFormation of biaryl compounds
Material ScienceComponents in OLEDs and photovoltaic devicesElectronic applications

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,5-naphthyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA replication .

Comparison with Similar Compounds

Comparison with Structural Analogues

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene
  • Structure : Fluoro substituent at the 4-position.
  • Reactivity: The fluorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or phenols, enabling the synthesis of piperidine derivatives (e.g., 4-(2,4-difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine) used in GPR6 receptor ligands .
  • Applications : Key intermediate in neuropharmacological agents.
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3)
  • Structure : Chloro substituent at the 1-position.
  • Physical Properties : Molecular weight 235.648 g/mol; higher density and melting point compared to fluoro analogues due to chlorine’s atomic mass and polarizability.
  • Reactivity : Chlorine’s leaving-group ability facilitates Suzuki couplings or cross-coupling reactions.
  • Applications : Used in agrochemicals and polymer additives .
1-(Cyclopropylsulfonyl)-2-nitrobenzene (CAS 1097921-71-5)
  • Structure : Cyclopropylsulfonyl group at the 1-position.
  • Physical Properties : Molecular weight 227.241 g/mol; increased lipophilicity (logP ~2.1) compared to methylsulfonyl derivatives.
  • Applications : Explored in drug design for enhanced membrane permeability .
1-(Difluoromethyl)-2-nitrobenzene
  • Structure : Difluoromethyl (–CF₂H) at the 1-position.
  • Reactivity: The CF₂H group acts as a hydrogen bond donor, forming dimeric complexes similar to 2-nitrophenol. This property is rare in fluorinated motifs and enables applications in supramolecular chemistry .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
1-(Methylsulfonyl)-2-nitrobenzene C₇H₇NO₄S 201.20 –SO₂CH₃, –NO₂ Pharmaceutical intermediates
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene C₇H₅FNO₄S 218.18 –F, –SO₂CH₃, –NO₂ Neuropharmacology
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene C₇H₆ClNO₄S 235.65 –Cl, –SO₂CH₃, –NO₂ Agrochemicals
1-(Cyclopropylsulfonyl)-2-nitrobenzene C₉H₉NO₄S 227.24 –SO₂C₃H₅, –NO₂ Drug design
1-(Difluoromethyl)-2-nitrobenzene C₇H₅F₂NO₂ 189.12 –CF₂H, –NO₂ Bioactive materials

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Bromomethyl)-1,5-naphthyridine, and how can reaction yields be optimized?

  • Methodological Answer : The bromomethyl derivative can be synthesized via bromination of methyl-substituted 1,5-naphthyridine precursors. For example, 2-picolinoylmethyl-1,5-naphthyridine undergoes bromination with Br₂ in CCl₄ under reflux, followed by cyclization with thiourea in ethanol to yield brominated products (16% yield) . Optimization may involve adjusting stoichiometry, reaction time (e.g., 1–4 hours for bromination), and solvent polarity. Catalytic additives like pyridine can enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bromomethyl integration (e.g., δ 4.5–5.0 ppm for -CH₂Br) .
  • GC-MS : Quantifies reaction mixtures and detects low-abundance byproducts (e.g., dibrominated isomers) .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry, particularly when steric effects influence bromination sites .

Q. What are the typical reactivity profiles of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group is susceptible to nucleophilic attack. For instance, thiourea replaces the bromine atom to form thiolated derivatives (e.g., 2-thioxo-1,2-dihydrothieno[2,3-c]naphthyridine) under basic conditions (NaOH, ethanol, reflux) . Solvent choice (polar aprotic vs. protic) and temperature (20–100°C) critically impact reaction rates and byproduct formation.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bromination byproduct ratios for 1,5-naphthyridine derivatives?

  • Methodological Answer : Discrepancies in byproduct distribution (e.g., 3-bromo vs. 7-bromo isomers) arise from steric and electronic factors. Computational tools (DFT calculations) model transition-state energies to predict regioselectivity . Experimental validation via isotopic labeling (e.g., ²H/¹³C) or kinetic studies (variable-temperature NMR) can clarify competing pathways . For example, shows that 5-nitroquinoline 1-oxide favors 3-chloro substitution (20%), whereas 1,5-naphthyridine 1-oxide prefers 4-chloro (4% yield) due to steric hindrance .

Q. What computational approaches predict the stability and tautomeric behavior of bromomethyl-substituted naphthyridines?

  • Methodological Answer : Density Functional Theory (DFT) with solvation models (e.g., PCM for ethanol/water) evaluates tautomer stability. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing the bromomethyl group’s electronic environment . For 4,8-dioxygenated analogs, Gibbs free energy differences (ΔG ~2–5 kcal/mol) between tautomers in gas vs. solution phases guide synthetic planning .

Q. How does the bromomethyl group influence biological activity in fused 1,5-naphthyridine derivatives?

  • Methodological Answer : Bromomethyl groups enhance electrophilicity, enabling covalent binding to biological targets. For example, chromeno[4,3-b][1,5]naphthyridines with bromomethyl substituents exhibit antiproliferative activity by intercalating DNA or inhibiting topoisomerases . Structure-Activity Relationship (SAR) studies compare IC₅₀ values against wild-type/mutant enzymes to optimize selectivity .

Safety and Handling

  • Lab Safety : Use fume hoods and PPE (gloves, goggles) due to bromomethyl’s lachrymatory and corrosive properties. Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .
  • Spill Response : Neutralize brominated waste with 10% NaHCO₃ before disposal .

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